Quinato(chda)Pt Quinato(chda)Pt
Brand Name: Vulcanchem
CAS No.: 142928-30-1
VCID: VC21143134
InChI: InChI=1S/C7H11O6.C6H14N2.Pt/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-5-3-1-2-4-6(5)8;/h3-5,8-10H,1-2H2,(H,11,12);5-6H,1-4,7-8H2;/q-1;;+2/p-1
SMILES: C1CCC(C(C1)N)N.C1C(C(C(CC1(C(=O)[O-])[O-])O)O)O.[Pt+2]
Molecular Formula: C13H24N2O6Pt
Molecular Weight: 499.4 g/mol

Quinato(chda)Pt

CAS No.: 142928-30-1

Cat. No.: VC21143134

Molecular Formula: C13H24N2O6Pt

Molecular Weight: 499.4 g/mol

* For research use only. Not for human or veterinary use.

Quinato(chda)Pt - 142928-30-1

Specification

CAS No. 142928-30-1
Molecular Formula C13H24N2O6Pt
Molecular Weight 499.4 g/mol
IUPAC Name cyclohexane-1,2-diamine;platinum(2+);3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate
Standard InChI InChI=1S/C7H11O6.C6H14N2.Pt/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-5-3-1-2-4-6(5)8;/h3-5,8-10H,1-2H2,(H,11,12);5-6H,1-4,7-8H2;/q-1;;+2/p-1
Standard InChI Key UEGPRVHQGWGNNY-UHFFFAOYSA-M
SMILES C1CCC(C(C1)N)N.C1C(C(C(CC1(C(=O)[O-])[O-])O)O)O.[Pt+2]
Canonical SMILES C1CCC(C(C1)N)N.C1C(C(C(CC1(C(=O)[O-])[O-])O)O)O.[Pt+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator